molecular formula C15H16O6 B12913535 Methyl 4,7-diethoxy-6-formyl-1-benzofuran-5-carboxylate CAS No. 88349-51-3

Methyl 4,7-diethoxy-6-formyl-1-benzofuran-5-carboxylate

Cat. No.: B12913535
CAS No.: 88349-51-3
M. Wt: 292.28 g/mol
InChI Key: WFDMKGDTMMZGIB-UHFFFAOYSA-N
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Description

Methyl 4,7-diethoxy-6-formyl-1-benzofuran-5-carboxylate: is a complex organic compound belonging to the benzofuran family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,7-diethoxy-6-formyl-1-benzofuran-5-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the benzofuran core through cyclization reactions, followed by the introduction of functional groups such as formyl and carboxylate groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and the use of advanced purification techniques are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,7-diethoxy-6-formyl-1-benzofuran-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products:

    Oxidation: Carboxylic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted benzofuran derivatives

Scientific Research Applications

Methyl 4,7-diethoxy-6-formyl-1-benzofuran-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of Methyl 4,7-diethoxy-6-formyl-1-benzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s formyl and carboxylate groups can participate in various biochemical reactions, influencing cellular processes. The benzofuran core may interact with enzymes, receptors, or other biomolecules, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

  • Methyl 4,7-dimethoxy-6-formyl-1-benzofuran-5-carboxylate
  • Methyl 4,7-diethoxy-6-methyl-1-benzofuran-5-carboxylate
  • Methyl 4,7-diethoxy-6-hydroxy-1-benzofuran-5-carboxylate

Comparison: Methyl 4,7-diethoxy-6-formyl-1-benzofuran-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activities

Properties

CAS No.

88349-51-3

Molecular Formula

C15H16O6

Molecular Weight

292.28 g/mol

IUPAC Name

methyl 4,7-diethoxy-6-formyl-1-benzofuran-5-carboxylate

InChI

InChI=1S/C15H16O6/c1-4-19-12-9-6-7-21-13(9)14(20-5-2)10(8-16)11(12)15(17)18-3/h6-8H,4-5H2,1-3H3

InChI Key

WFDMKGDTMMZGIB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C2=C1C=CO2)OCC)C=O)C(=O)OC

Origin of Product

United States

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